2-Ethoxy-2,4-dimethyl-1,3-dioxolane
Description
Contextualization within Cyclic Acetal (B89532) and Ketal Chemistry
Cyclic acetals and ketals are important functional groups in organic chemistry, formed by the reaction of an aldehyde or a ketone with a diol. vaia.com This reaction is typically catalyzed by an acid and is a reversible process. researchgate.netlibretexts.org The formation of a five-membered ring, a 1,3-dioxolane (B20135), occurs when an aldehyde or ketone reacts with ethylene (B1197577) glycol, while a six-membered ring, a 1,3-dioxane, is formed from reaction with 1,3-propanediol. vaia.com
These structures are of great importance primarily as protecting groups for carbonyl functionalities (aldehydes and ketones) and for diols. vaia.comresearchgate.net The stability of cyclic acetals and ketals to basic and nucleophilic reagents, and their relative ease of removal under acidic conditions, makes them ideal for multi-step syntheses where sensitive carbonyl groups need to be shielded from unwanted reactions. researchgate.net 2-Ethoxy-2,4-dimethyl-1,3-dioxolane is specifically a cyclic ketal, derived from a ketone precursor.
The general formation of a cyclic ketal is illustrated below:
Ketone + Diol ⇌ Cyclic Ketal + Water
This equilibrium is driven towards the product side by removing the water formed during the reaction.
Structural Peculiarities and their Implications for Reactivity
The structure of this compound is notable for several key features that dictate its chemical behavior. It possesses a five-membered 1,3-dioxolane ring, which is a heterocyclic acetal system. wikipedia.org The substituents on this ring are an ethoxy group and a methyl group at the C2 position, and a methyl group at the C4 position.
The presence of two stereocenters, at C2 and C4, means that the compound can exist as different stereoisomers (diastereomers and enantiomers). The specific stereochemistry of the molecule will significantly influence its interactions with other chiral molecules and its behavior in asymmetric synthesis.
The reactivity of this compound is characteristic of dioxolanes and is influenced by its substituents. Key reactions include:
Ring Opening: Under acidic conditions, the dioxolane ring can be opened, which is the basis for its use as a protecting group. smolecule.com
Oxidation: The compound can be oxidized, potentially leading to the formation of various ester derivatives. smolecule.com
Nucleophilic Substitution: The carbon atoms adjacent to the ring oxygens are susceptible to attack by nucleophiles, which can lead to the formation of new functionalized products. smolecule.com
The combination of the ethoxy and dimethyl groups is reported to enhance its solubility and modify its reactivity profile while maintaining a degree of stability. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Appearance | Liquid |
| CAS Number | 61562-13-8 |
Overview of Research Significance and Future Directions
While specific research on this compound is not extensively documented in mainstream literature, the broader class of dioxolanes has found numerous applications, suggesting potential areas of significance for this particular compound.
Dioxolanes are utilized as solvents and as comonomers in the synthesis of polyacetals. wikipedia.org Furthermore, certain low-molecular-weight dioxolanes have been investigated for their potential role as adjuvants for herbicides in agriculture. mdpi.com A notable application is the use of a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane as a stable and versatile electrophilic formylating agent in reactions with organometallic reagents like Grignard and organozinc reagents. organic-chemistry.org This highlights the potential of ethoxy-substituted dioxolanes in C-C bond-forming reactions, a cornerstone of organic synthesis.
Future research on this compound could explore its utility in several areas:
Asymmetric Synthesis: The chiral nature of the molecule makes it a candidate for use as a chiral auxiliary or as a building block in the synthesis of complex, stereochemically defined molecules.
Protecting Group Chemistry: A detailed investigation into the stability and cleavage conditions of the this compound group could establish its utility as a novel protecting group with specific advantages over existing ones.
Reaction Mechanisms: A thorough study of its reactivity, particularly in ring-opening and nucleophilic substitution reactions, could uncover new synthetic methodologies.
Materials Science: Its potential as a monomer for polymerization could be investigated to create novel biodegradable polymers with tailored properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61562-13-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-ethoxy-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O3/c1-4-8-7(3)9-5-6(2)10-7/h6H,4-5H2,1-3H3 |
InChI Key |
DFKNHUPSLGBJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(O1)C)C |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Ethoxy 2,4 Dimethyl 1,3 Dioxolane
Fundamental Reaction Patterns of Dioxolane Systems
Dioxolanes, as a class of heterocyclic acetals, exhibit predictable reactivity influenced by the ether linkages and the cyclic structure. wikipedia.org The substitution pattern on the ring, such as the 2,4-dimethyl groups in the target compound, can introduce steric hindrance that modulates reactivity. smolecule.com
The carbon atoms adjacent to the oxygen atoms in the dioxolane ring are susceptible to attack by nucleophiles. smolecule.com This can lead to substitution reactions, yielding a variety of functionalized products. For instance, reactions with reagents like alkyl halides or acyl chlorides can result in nucleophilic substitution. evitachem.com The 2-ethoxy group at the C2 position introduces polarity and, along with the dimethyl substitutions, creates a specific steric and electronic environment that can influence the regioselectivity of nucleophilic attack. smolecule.com
2-Ethoxy-2,4-dimethyl-1,3-dioxolane can undergo oxidation to form aldehydes or ketones, depending on the specific reaction conditions. smolecule.com The presence of the dioxolane ring means that strong oxidizing agents can potentially cleave the acetal (B89532) functionality. While cyclic acetals and ketals are generally stable to mild chromium-based reagents, strong oxidants may lead to the formation of lactones or other cleavage products. The use of N-hydroxyphthalimide (NHPI) and a cobalt (II) acetate (B1210297) co-catalyst in the presence of molecular oxygen has been shown to oxidize various acetals to esters.
The stability of the dioxolane ring is highly dependent on the pH of the environment. Under acidic or basic conditions, the ring can open, leading to the formation of linear chain compounds. smolecule.com These resulting compounds may then undergo further reactions such as polymerization. smolecule.com Generally, cyclic acetals are readily hydrolyzed under aqueous acidic conditions. A study on a related compound, 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD), showed that hydrolysis occurs at a pH below 7, while it remains stable at a pH of 9. oakland.edu
Hydrolysis Mechanisms of Acetal and Ketal Linkages
The hydrolysis of acetals and ketals, such as the this compound, is a well-studied process, particularly under acidic conditions. This reaction is crucial as it represents the reverse of the protection of carbonyl groups, a common strategy in organic synthesis. wikipedia.org
The hydrolysis of dioxolanes is typically catalyzed by acids. wikipedia.org A study on the hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) (2ED) demonstrated the applicability of reactive distillation with an ion-exchange resin as a catalyst to drive the equilibrium towards the hydrolysis products. researchgate.net The kinetics of the acid-catalyzed hydrolysis of diethoxymethane, a related acyclic acetal, have been studied in dioxane-water mixtures. scispace.com The reaction was found to be of the A-1 type, indicating a unimolecular rate-determining step. scispace.com
In a study of 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD), it was observed that some hydrolysis occurred at pH values less than 7 after one week. oakland.edu To gain a better understanding of the kinetics at lower pH, it was suggested that measurements should be taken at hourly intervals rather than daily, assuming an inverse exponential pattern for hydrolysis. oakland.edu
Table 1: Stability of 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD) at Various pH Levels
| pH | Stability after one week |
| <7 | Some hydrolysis observed |
| 9 | Appeared to be stable |
This data is based on a study of a related dioxolane compound and is presented to illustrate general stability trends. oakland.edu
The acid-catalyzed hydrolysis of acetals and ketals proceeds through the formation of a carboxonium ion intermediate. The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion and an alcohol. The subsequent attack of water on the carboxonium ion, followed by deprotonation, yields the final hydrolysis products. The rate of this reaction is influenced by the stability of the intermediate carboxonium ion.
Acid-Catalyzed Hydrolysis Kinetics and Thermodynamics
Rate-Determining Steps and Substituent Effects on Reactivity
The hydrolysis of acetals, including this compound, is a well-studied acid-catalyzed reaction. The mechanism generally proceeds through a series of steps involving protonation of one of the ring oxygen atoms, followed by ring cleavage to form a resonance-stabilized carbocation intermediate. The attack of water on this intermediate and subsequent deprotonation yields the final hydrolysis products.
The presence of two methyl groups at the C2 and C4 positions and an ethoxy group at the C2 position has a significant electronic and steric impact. The methyl groups are electron-donating, which helps to stabilize the positive charge of the carbocation intermediate through inductive effects. The ethoxy group at the C2 position is particularly important; its oxygen atom can stabilize the adjacent carbocation through resonance, donating a lone pair of electrons. This combination of electron-donating substituents enhances the stability of the carbocation, thereby increasing the rate of hydrolysis compared to unsubstituted or less substituted dioxolanes. The steric hindrance created by the dimethyl substitution pattern can also influence the approach of the nucleophile and the conformation of the ring, which in turn affects reactivity. smolecule.com
The relative hydrolysis rates of various cyclic acetals demonstrate the influence of ring size and substitution. For instance, six-membered ring acetals (1,3-dioxanes) generally hydrolyze faster than their five-membered ring counterparts (1,3-dioxolanes). This is attributed to greater steric strain relief upon ring opening in the six-membered systems.
Table 1: Relative Rates of Hydrolysis for Cyclic Acetals
| Compound | Relative Rate |
| 2-Methyl-1,3-dioxolane | 1 |
| 2,2-Dimethyl-1,3-dioxolane | 3.6 |
| 2-Phenyl-1,3-dioxolane | 44 |
| 2-Methyl-1,3-dioxane | 300 |
This table illustrates the general effect of substituents on the rate of acetal hydrolysis. Data is illustrative and compiled from general principles of organic chemistry.
Distinctions between Specific and General Acid Catalysis
Acid catalysis in acetal hydrolysis can be categorized into two distinct mechanisms: specific acid catalysis and general acid catalysis. pdx.edu The operative mechanism depends on the reaction conditions, particularly the nature of the acid catalyst and the pH of the solution. pdx.edu
Specific Acid Catalysis: In this mechanism, the reaction rate is dependent on the concentration of the protonated solvent, typically the hydronium ion (H₃O⁺) in aqueous solutions. pdx.eduquora.com The process involves a rapid, reversible protonation of the acetal in a pre-equilibrium step, followed by a slower, rate-determining unimolecular cleavage of the protonated acetal to form the carbocation intermediate. pdx.eduyoutube.com The rate is not affected by the concentration of other undissociated acids (general acids) in the solution, only by the pH. pdx.eduquora.com Strong acids that fully dissociate in the solvent are required for this mechanism to dominate. youtube.com
General Acid Catalysis: In contrast, general acid catalysis occurs when the proton transfer from an acid to the substrate occurs in the rate-determining step of the reaction. youtube.comyoutube.com In this case, any species that can donate a proton (a Brønsted acid) can participate in the catalysis, and the reaction rate is proportional to the concentration of each of these general acids. pdx.edu This mechanism is typical for reactions catalyzed by weak acids, where the substrate is not sufficiently basic to be significantly protonated by the solvent. youtube.comyoutube.com The transition state involves a partial proton transfer from the general acid to the acetal as the carbon-oxygen bond breaks. youtube.com
Distinguishing between the two mechanisms can be achieved experimentally. A key method involves measuring the reaction rate in buffer solutions where the pH is held constant while the concentration of the buffer components (the weak acid and its conjugate base) is varied. pdx.edu
If the rate remains constant, the reaction is subject to specific acid catalysis , as the H₃O⁺ concentration is unchanged. pdx.edu
If the rate increases with increasing buffer concentration, the reaction is subject to general acid catalysis , as more of the undissociated weak acid is available to catalyze the reaction. pdx.edu
For the hydrolysis of this compound, the mechanism could shift from specific to general acid catalysis depending on the pKa of the catalyzing acid and the pH of the medium.
Intramolecular Catalytic Effects in Acetal Hydrolysis
Intramolecular catalysis can lead to significant rate enhancements in chemical reactions, including acetal hydrolysis, when a catalytic functional group is part of the substrate molecule itself. This occurs when the reacting group and the catalytic group are positioned in a way that facilitates their interaction, effectively increasing the local concentration of the catalyst.
In the context of acetal hydrolysis, a classic example of intramolecular catalysis involves the presence of a nearby carboxyl group. acs.orgrsc.org For a molecule like 2-(o-carboxyphenoxy)tetrahydropyran, the hydrolysis rate is significantly faster than its para-substituted counterpart or the unsubstituted version. acs.org This acceleration is attributed to the carboxylic acid group acting as an intramolecular general acid catalyst. acs.orgrsc.org The proton is transferred from the carboxylic acid to the acetal oxygen in the rate-determining step, a process favored by the proximity of the two groups. rsc.org
Studies on such systems have demonstrated that intramolecular general acid catalysis can be vastly more efficient than intermolecular catalysis. acs.org For instance, the ratio of the first-order rate constant for intramolecular catalysis to the second-order rate constant for intermolecular catalysis by an external acid can be very large, highlighting the efficiency of the intramolecular pathway. acs.org
While no specific studies on intramolecular catalytic effects in this compound itself are prominently available, the principles derived from analogous systems are applicable. If a derivative of this compound were synthesized to include a suitably positioned catalytic group (e.g., a carboxyl or hydroxyl group), one would expect to observe a significant rate enhancement in its hydrolysis due to intramolecular catalysis. The mechanism would likely involve the formation of a cyclic transition state, which is entropically favored over a bimolecular reaction.
Polymerization and Depolymerization Studies of Dioxolane Monomers and Polymers
Cationic Ring-Opening Polymerization
Dioxolane monomers, including derivatives like this compound, can undergo cationic ring-opening polymerization (CROP) to form polyacetals. nih.govresearchgate.net This type of polymerization is initiated by cationic species, typically generated from strong protonic acids (e.g., triflic acid) or Lewis acids. nih.gov The polymerization of 1,3-dioxolane (B20135) is a reversible process due to the relatively low ring strain of the five-membered ring. aminer.orgresearchgate.net
The CROP of 1,3-dioxolane can proceed through different mechanisms, primarily the Activated Chain End (ACE) mechanism. nih.gov In the ACE mechanism, the initiator protonates the monomer, and the resulting active center at the end of the growing polymer chain attacks another monomer molecule, propagating the chain. nih.govresearchgate.net
A significant challenge in the CROP of cyclic acetals is the formation of cyclic oligomers as byproducts. nih.govresearchgate.net This occurs through a "backbiting" reaction, where the active chain end attacks one of the acetal oxygen atoms along its own chain, leading to the cleavage of a cyclic species. researchgate.net The formation of these cyclic structures is detrimental when well-defined, end-functionalized linear polymers are desired. nih.gov
To control the polymerization and reduce the formation of cyclic byproducts, various strategies have been developed. One such method is the "Active Monomer" (AM) mechanism, which is favored when a diol is used as an initiator in the presence of a strong acid. nih.govresearchgate.net In this case, the monomer is protonated and then reacts with the hydroxyl groups of the initiator or the growing chain. nih.gov This approach can lead to better control over the molecular weight and a reduction in cyclization. researchgate.net
Table 2: Factors Influencing Cationic Ring-Opening Polymerization of Dioxolane
| Factor | Influence |
| Monomer Concentration | Higher concentrations can favor propagation over cyclization. |
| Temperature | Polymerization is reversible; a ceiling temperature exists above which depolymerization dominates. aminer.org |
| Catalyst/Initiator Ratio | Affects the number of active chains and can influence the balance between linear and cyclic products. rsc.org |
| Solvent | The polarity of the solvent can affect the kinetics and the equilibrium between different species in the reaction. rsc.org |
Controlled Degradation of Dioxolane-Incorporated Polymers
Polymers containing dioxolane or other acetal units in their backbone are designed to be degradable. The degradation can be controlled and triggered by specific conditions, which is a desirable feature for applications such as recyclable materials and biomedical devices. aminer.orgresearchgate.netacs.org There are two primary mechanisms for the degradation of these polymers: hydrolysis and depolymerization. aminer.orgresearchgate.net
Acid-Catalyzed Hydrolysis: The acetal linkages that form the backbone of polydioxolanes are susceptible to cleavage by acid-catalyzed hydrolysis. aminer.orgresearchgate.net In an aqueous acidic environment, the polymer chain is broken down into smaller fragments, ultimately leading to the monomer and diol components. This process is essentially the reverse of the acetal formation reaction. The rate of hydrolysis can be controlled by the pH of the environment. This property is particularly useful for creating materials that degrade under specific physiological conditions or in controlled industrial recycling processes. researchgate.net
Depolymerization: Due to the reversible nature of the ring-opening polymerization, polydioxolanes can also degrade via depolymerization back to the monomer. aminer.orgresearchgate.net This process is typically initiated by the presence of an acid catalyst at temperatures above the polymer's ceiling temperature. aminer.org In a "dry" environment, this thermal degradation pathway is dominant. The ability to revert the polymer to its monomer allows for chemical recycling, where the recovered monomer can be purified and re-polymerized to create new polymer materials. acs.org
The distinction between these two degradation pathways is crucial for designing polymer networks for specific applications. aminer.orgresearchgate.net For instance, biomedical gels might be designed to degrade via hydrolysis at body temperature and pH, while commodity plastics might be designed for thermal depolymerization in a recycling facility. aminer.org By incorporating pro-oxidant agents or other additives, the degradation process can be further controlled and accelerated. nih.gov The insertion of dioxolane units into otherwise stable polymer backbones, such as polymethacrylates, can confer tunable degradability to the material. rsc.org
Applications of 2 Ethoxy 2,4 Dimethyl 1,3 Dioxolane in Contemporary Chemical Synthesis and Advanced Materials
Strategic Use as a Chemical Intermediate in Multistep Synthesis
In the complex landscape of organic synthesis, intermediates are the crucial stepping stones in the construction of complex molecular targets. 2-Ethoxy-2,4-dimethyl-1,3-dioxolane serves as a valuable intermediate due to the reactivity inherent in its orthoester-like functionality. The unique arrangement of an ethoxy group and two methyl groups on the dioxolane ring provides a balance of steric hindrance and electronic effects that can be harnessed for specific synthetic transformations. smolecule.com
One of the primary ways this compound and its analogues function as intermediates is through reactions that leverage the electrophilic nature of the C2 carbon. For instance, related 2-alkoxy-1,3-dioxolanes can react with nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds. This reactivity allows for the introduction of various functional groups, effectively using the dioxolane as a masked carbonyl equivalent that can be revealed or further transformed in subsequent steps. The stability of the dioxolane ring under basic and nucleophilic conditions makes it a robust component in synthetic sequences that require such reagents. smolecule.com
Functional Group Protection Strategies Employing Dioxolanes
A cornerstone of modern organic synthesis is the use of protecting groups to temporarily mask a reactive functional group, allowing for chemical modifications elsewhere in the molecule. Dioxolanes are a classic and widely used protecting group for both carbonyl compounds (aldehydes and ketones) and diols (1,2- and 1,3-diols). highfine.com
Protection of Carbonyl Compounds and Diols
The formation of a dioxolane from a carbonyl compound and a diol, or from a diol and an orthoester derivative like this compound, is a common strategy to protect these functionalities. highfine.comchem-station.com The resulting cyclic acetal (B89532) or ketal is stable to a wide range of reaction conditions, particularly those involving bases, nucleophiles, and certain reducing and oxidizing agents. organic-chemistry.org
The protection of a diol is typically achieved by reacting it with an aldehyde or ketone under acidic catalysis. Conversely, a carbonyl group is protected by reacting it with a 1,2- or 1,3-diol. chem-station.com The use of a pre-formed substituted dioxolane like this compound can offer advantages in certain contexts, potentially allowing for the protection of diols under different reaction conditions. The methyl groups at the C4 position can influence the stereochemical outcome of the protection reaction, which is particularly important when working with chiral diols.
Table 1: General Conditions for Dioxolane Formation (Protection)
| Reactants | Catalyst | Conditions | Reference |
| Carbonyl Compound + Diol | Brønsted or Lewis Acid (e.g., TsOH, ZnCl₂) | Reflux in a solvent like toluene (B28343) with water removal (e.g., Dean-Stark) | organic-chemistry.org |
| Diol + Orthoester | Acid Catalyst | Mild conditions, often at room temperature | youtube.com |
| Carbonyl Compound + Diol | Iodine (catalytic) | Neutral, aprotic conditions | organic-chemistry.org |
Selective Protection in Complex Molecular Architectures (e.g., Nucleosides)
In the synthesis of complex molecules like nucleosides, selective protection of hydroxyl groups is paramount. Dioxolane-based protecting groups have been instrumental in this field, particularly for the protection of the 2'- and 3'-hydroxyls of the ribose sugar moiety. researchgate.netresearchgate.net The ability to control the stereochemistry at the acetal center (C2 of the dioxolane ring) is a key advantage.
Methodologies for Selective Deprotection
The removal of a protecting group must be efficient and selective, leaving other functional groups in the molecule intact. Dioxolanes are characteristically labile under acidic conditions, and their deprotection is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org
A variety of reagents and conditions can be employed for this purpose, allowing for fine-tuning of the deprotection step. The choice of acid and solvent system can influence the rate and selectivity of the cleavage. For instance, mild Lewis acids or aqueous acids are commonly used. organic-chemistry.orgoup.com The structural features of the specific dioxolane, such as the ethoxy and methyl groups in this compound, will affect the kinetics of this hydrolysis. The presence of the C2-ethoxy group makes it an orthoester, which is generally more acid-labile than a simple ketal.
Table 2: Selected Reagents for Dioxolane Deprotection
| Reagent(s) | Conditions | Selectivity/Notes | Reference(s) |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | Standard, strong conditions | youtube.com |
| Acetic Acid in Water | Mildly acidic | Slower, more controlled hydrolysis | youtube.com |
| Cerium(III) Triflate | Wet Nitromethane | Chemoselective, neutral pH | organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Fast, catalytic, neutral conditions | organic-chemistry.orgorganic-chemistry.org |
| Nickel Boride (in situ from NiCl₂/NaBH₄) | Methanol | Reductive deprotection, chemoselective | rsc.orgresearchgate.net |
| Iodine | Acetone/Water | Neutral conditions, tolerates many acid-sensitive groups | organic-chemistry.org |
The ability to selectively cleave acyclic acetals in the presence of more stable cyclic acetals (like dioxolanes) has also been demonstrated, further highlighting the versatility of this protecting group strategy in complex syntheses. oup.com
Integration into Polymer and Membrane Technologies
The dioxolane ring is not only a useful protecting group but also a polymerizable monomer. The development of polymers from renewable or easily synthesized monomers that can be chemically recycled back to their constituent parts is a major goal in sustainable chemistry.
Design and Synthesis of Chemically Recyclable Polymers
The parent compound, 1,3-dioxolane (B20135), undergoes cationic ring-opening polymerization (CROP) to produce poly(1,3-dioxolane) (PDXL), a polyacetal. nih.govresearchgate.net This polymer is notable because the acetal linkages in its backbone are susceptible to acid-catalyzed cleavage, allowing the polymer to be efficiently depolymerized back to the original monomer. nih.govrsc.org This process forms the basis of a chemically recyclable plastic.
The polymerization of substituted dioxolanes is an active area of research, as the substituents can be used to tune the physical and chemical properties of the resulting polymer. However, substitution at the C2 position, as in this compound, is known to pose challenges for CROP. The presence of a substituent at this position can significantly decrease the rate of polymerization or prevent it altogether due to steric hindrance and electronic effects that destabilize the propagating cationic species. nih.govresearchgate.net
While the direct polymerization of this compound has not been reported, research into other substituted dioxolanes, such as those with methylene (B1212753) groups at C2 or various substituents at C4, is paving the way for a new generation of functional, degradable, and potentially recyclable polymers. researchgate.netrsc.org The goal is to create materials that combine the desirable properties of conventional plastics with a designed end-of-life, where the monomer can be recovered and repolymerized, creating a circular material lifecycle.
Development of Gas Separation Membranes and Related Materials
The pursuit of efficient and cost-effective gas separation technologies is a critical endeavor in various industrial processes, including natural gas purification, hydrogen recovery, and carbon capture to mitigate greenhouse gas emissions. Polymer membranes offer an attractive solution due to their operational simplicity, energy efficiency, and smaller footprint compared to traditional separation methods like cryogenic distillation and amine scrubbing. The performance of a polymer membrane is primarily determined by its permeability (the rate at which a gas passes through) and its selectivity (the ability to separate one gas from another).
Research into dioxolane-based polymers for gas separation has largely focused on leveraging the high ether oxygen content of the dioxolane moiety. Ether oxygens exhibit a strong affinity for CO2, a quadrupolar molecule, which enhances the solubility of CO2 in the polymer matrix. This increased solubility selectivity is a key factor in achieving high-performance CO2 separation from non-polar gases such as nitrogen (N2) and methane (B114726) (CH4). membranejournal.or.krkoreascience.kr
One of the most studied classes of dioxolane-based polymers for this application is poly(1,3-dioxolane) acrylate (B77674) (PDXLA). digitellinc.com These polymers are synthesized through the ring-opening polymerization of 1,3-dioxolane to form poly(1,3-dioxolane) (PDXL) chains, which are then functionalized with acrylate groups and subsequently polymerized. digitellinc.com The resulting cross-linked polymer membranes are amorphous and exhibit excellent CO2 separation properties. membranejournal.or.krdigitellinc.com
The performance of PDXLA membranes can be tailored by controlling the length of the PDXL side chains. Research has shown that increasing the number of dioxolane repeating units in the side chain can enhance gas permeability. membranejournal.or.kr For instance, a polymer derived from PDXLA with eight repeating units of dioxolane (PDXLA8) has demonstrated a CO2 permeability of 230 Barrer and a CO2/N2 selectivity of 56 at 35°C, placing it above the 2008 Robeson's upper bound for this gas pair. digitellinc.com The Robeson upper bound represents the trade-off between permeability and selectivity for polymeric membranes, and materials that surpass this line are considered to have superior performance.
| Polymer | Test Conditions | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | Reference |
|---|---|---|---|---|
| PDXLA8 | 35 °C | 230 | 56 | digitellinc.com |
| PDXLA (general) | Not specified | 180-220 | >56 | membranejournal.or.krresearchgate.net |
Furthermore, the performance of PDXLA membranes can be significantly enhanced by blending them with other polymers. The addition of 50 wt% of poly(ethylene glycol) dimethyl ether (PEGDME) to a PDXLA8 membrane has been shown to dramatically increase the CO2 permeability to 1300 Barrer while maintaining a high CO2/N2 selectivity of 79 at 25°C. digitellinc.com This improvement is attributed to the increased chain flexibility provided by the liquid PEGDME, which facilitates gas transport through the membrane. digitellinc.com
Another important class of dioxolane-based materials for gas separation is perfluorodioxolane polymers. These polymers, such as those derived from perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane) (PFMDD), exhibit unique gas separation properties due to the presence of fluorine atoms. researchgate.net Fluorinated polymers are known for their high thermal and chemical stability, as well as their ability to exhibit high gas permeability. mdpi.com
Copolymers of PFMDD with other fluorinated monomers, such as chlorotrifluoroethylene (B8367) (CTFE), have been shown to have superior gas separation performance for various gas pairs, including H2/CH4, He/CH4, and CO2/CH4, when compared to commercial perfluoropolymers. researchgate.net The selectivity of these membranes can be tuned by adjusting the copolymer composition. For example, increasing the CTFE content up to 30 mol% in a poly(PFMDD-co-CTFE) membrane increases selectivity while reducing permeance. researchgate.net
| Polymer | Gas Pair | Selectivity | Reference |
|---|---|---|---|
| poly(PFMDD-co-CTFE) (70/30 mol%) | H₂/CH₄ | 210 | researchgate.net |
| poly(PFMDD-co-CTFE) (70/30 mol%) | He/CH₄ | 480 | researchgate.net |
While direct research on this compound for gas separation membranes is not currently available in the reviewed literature, the principles established from the study of other dioxolane-based polymers provide a strong foundation for its potential application. The presence of the dioxolane ring suggests a favorable interaction with CO2. The ethoxy and dimethyl substitutions on the ring would influence the polymer's physical properties, such as its glass transition temperature, fractional free volume, and chain packing, all of which are critical factors in determining membrane performance. Future research could explore the synthesis of polymers from this compound and evaluate their gas transport properties to determine their viability in this advanced materials application.
Advanced Analytical and Spectroscopic Characterization of 2 Ethoxy 2,4 Dimethyl 1,3 Dioxolane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy of 2-Ethoxy-2,4-dimethyl-1,3-dioxolane allows for the assignment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In this compound, distinct signals are expected for the ethoxy group protons, the methyl groups at positions 2 and 4, and the protons on the dioxolane ring.
The ethoxy group will exhibit a triplet for the methyl protons (CH₃) due to coupling with the adjacent methylene (B1212753) protons, and a quartet for the methylene protons (CH₂) which are coupled to the methyl group. The methyl group at the C2 position of the dioxolane ring is expected to appear as a singlet, as it has no adjacent protons. The methyl group at the C4 position will be a doublet, coupling with the single proton at C4. The protons on the dioxolane ring at C4 and C5 will show more complex splitting patterns due to their diastereotopic nature and coupling with each other and the C4-methyl group.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethoxy-CH₃ | ~1.2 | Triplet | ~7.0 |
| C2-CH₃ | ~1.4 | Singlet | - |
| C4-CH₃ | ~1.3 | Doublet | ~6.0 |
| Ethoxy-CH₂ | ~3.5 | Quartet | ~7.0 |
| C4-H | ~4.0 | Multiplet | - |
| C5-H₂ | ~3.6 - 4.2 | Multiplet | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (about 1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. hw.ac.uk The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. chemguide.co.uklibretexts.org
For this compound, distinct signals are expected for each of the seven carbon atoms. The quaternary carbon at C2, being bonded to two oxygen atoms, will appear at a significantly downfield chemical shift. The carbons of the ethoxy group and the methyl groups will have characteristic shifts in the upfield region.
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Ethoxy-CH₃ | ~15 |
| C2-CH₃ | ~20-25 |
| C4-CH₃ | ~18-23 |
| Ethoxy-CH₂ | ~60 |
| C5 | ~70-75 |
| C4 | ~75-80 |
| C2 | ~105-110 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and stereochemistry.
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a powerful method for unambiguously assigning the structure of complex molecules. wikipedia.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the ethoxy CH₂ and CH₃ protons, and between the C4-H and the C4-CH₃ protons, as well as the C5 protons. This confirms the connectivity within these spin systems. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com This technique is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton signal of the C4-methyl group will show a correlation to the corresponding carbon signal in the ¹³C spectrum. wikipedia.orgyoutube.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum reveals characteristic absorption bands for different functional groups. For this compound, key absorptions would include:
C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ether and acetal (B89532) functionalities are prominent in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The multiple C-O bonds in the dioxolane ring and the ethoxy group will lead to several strong bands in this region.
CH₂ and CH₃ Bending: Bending vibrations for methyl and methylene groups appear in the 1350-1480 cm⁻¹ range.
Interactive Data Table: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| CH₃/CH₂ Bend | 1350 - 1480 | Medium |
| C-O Stretch (acetal/ether) | 1000 - 1200 | Strong |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would also show the C-H stretching and bending modes. The symmetric stretching of the dioxolane ring may give a particularly strong Raman signal. Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. nih.gov
Interactive Data Table: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| CH₃/CH₂ Bend | 1350 - 1480 | Medium |
| Dioxolane Ring Breathing | 800 - 900 | Strong |
Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) offers the ability to measure mass-to-charge ratios with high accuracy, enabling the determination of elemental compositions for the parent molecule and its fragments. For this compound (C₅H₁₀O₂), the theoretical exact mass is 102.0681 Da. nih.gov HRMS can verify this composition, distinguishing it from other isomers or compounds with the same nominal mass.
Under electron ionization, the fragmentation of dioxolanes is well-documented. nih.gov The mass spectra of related diol diesters show characteristic intense peaks resulting from the loss of an acyloxy group or a carboxylic acid. nih.gov For this compound, characteristic fragments would arise from the cleavage of the dioxolane ring and the loss of the ethoxy group. Precise mass measurements of these fragments by HRMS are crucial for confirming their elemental composition and elucidating the fragmentation pathways. nih.gov
Table 1: Theoretical Exact Masses of this compound and Related Compounds
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
| 2,4-Dimethyl-1,3-dioxolane | C₅H₁₀O₂ | 102.0681 |
| 2-Ethyl-4-methyl-1,3-dioxolane | C₆H₁₂O₂ | 116.0837 |
| 2,4-Dimethyl-1,3-dioxolane-2-methanol | C₆H₁₂O₃ | 132.0786 |
| Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | C₉H₁₆O₄ | 188.1049 |
| 2,2-Dimethyl-4-[[(2-methylhexadecyl)oxy]methyl]-1,3-dioxolane | C₂₃H₄₆O₃ | 370.3447 |
Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.govnist.govnist.govnih.gov
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. The presence of chiral centers at the C2 and C4 positions gives rise to cis and trans diastereomers, which may require specialized chromatographic techniques for separation.
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The choice of the stationary phase is critical for achieving separation of its isomers. Non-polar stationary phases separate compounds based on their boiling points, while polar phases can provide selectivity based on dipole-dipole interactions. For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution. leco.commosh-moah.de
GC×GC utilizes two columns with different selectivity connected by a modulator. leco.comyoutube.com This technique is particularly advantageous for separating isomers from a complex matrix. mosh-moah.de In a typical GC×GC setup, the first dimension might be a non-polar column separating analytes by boiling point, while the second dimension could be a more polar column separating them based on polarity. mosh-moah.de This orthogonality provides a much greater separation space, allowing for the resolution of co-eluting peaks from a one-dimensional GC analysis. leco.com The use of a flame ionization detector (FID) allows for quantification, while a time-of-flight mass spectrometer (TOF-MS) can be used for identification. mosh-moah.de
Liquid chromatography (LC) provides an alternative and powerful approach for the separation of dioxolane derivatives, especially for less volatile or thermally labile compounds. The separation of isomers, including diastereomers and enantiomers, is a significant challenge in LC. welch-us.com
For the separation of the cis and trans isomers of this compound, columns with specific spatial selectivity are often required. welch-us.com Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, enabling their separation. youtube.comnih.gov Even for diastereomers, specialized columns such as those with phenyl, PFP (pentafluorophenyl), or embedded amide functionalities can offer the necessary selectivity for resolution. welch-us.com The choice of mobile phase, including the type and concentration of organic modifiers, is also a critical parameter that needs to be optimized to achieve baseline separation of the isomers. nih.gov In some cases, two-dimensional liquid chromatography (LC×LC) can be employed to enhance separation, where different column selectivities are used in each dimension. wur.nlnih.gov
X-ray Crystallography for Solid-State Structural Determination of Dioxolane Cations
While this compound is a liquid at room temperature, its derivatives, particularly cationic species, can be crystallized and their three-dimensional structures determined by X-ray crystallography. This technique provides definitive proof of structure, including absolute configuration in the case of chiral molecules.
Table 2: Crystallographic Data for Representative Dioxolan-2-ylium Cations
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2-phenyl-1,3-dioxolan-2-ylium trifluoromethanesulfonate (B1224126) | Monoclinic | C2/c | 28.934 | 6.022 | 14.831 | 113.37 |
| 2-(4-methoxyphenyl)-1,3-dioxolan-2-ylium hexafluoroantimonate | Monoclinic | P2₁/c | 11.948 | 10.686 | 10.853 | 106.31 |
| 2-(2,4-pentadienyl)-1,3-dioxolan-2-ylium hexafluoroantimonate | Monoclinic | P2₁/c | 10.549 | 10.457 | 11.702 | 105.69 |
Data sourced from a study on the structures of dioxolan-2-ylium cations. cdnsciencepub.com
Computational Chemistry and Theoretical Studies on 2 Ethoxy 2,4 Dimethyl 1,3 Dioxolane
Quantum Chemical Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) for Molecular Geometry Optimization
No published studies were found that utilized Density Functional Theory (DFT) to optimize the molecular geometry of 2-Ethoxy-2,4-dimethyl-1,3-dioxolane. Such a study would typically provide data on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation(s).
Frontier Molecular Orbital Analysis (HOMO/LUMO)
There is no available research detailing the Frontier Molecular Orbital (HOMO/LUMO) analysis of this compound. This type of analysis is crucial for understanding the electronic properties of a molecule, including its kinetic stability and chemical reactivity. Information on the HOMO-LUMO energy gap, which indicates the molecule's excitability, is consequently also unavailable.
Reactivity Prediction and Reaction Pathway Modeling
In the absence of foundational DFT and HOMO/LUMO data, no computational models for predicting the reactivity or modeling reaction pathways of this compound have been published.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics (MD) simulation studies for this compound are present in the scientific literature. MD simulations would provide insight into the conformational flexibility of the dioxolane ring and the ethoxy and methyl substituents, as well as how the molecule interacts with itself and with potential solvents or reactants over time.
Mechanistic Elucidation through Computational Approaches
There are no published reports on the use of computational methods to elucidate reaction mechanisms involving this compound.
Environmental Considerations and Degradation Pathways of Dioxolane Compounds
Abiotic Transformation and Environmental Fate
Abiotic transformation processes, which are independent of biological activity, play a crucial role in the initial breakdown of chemical compounds in the environment. For 2-Ethoxy-2,4-dimethyl-1,3-dioxolane, these processes primarily involve atmospheric reactions and degradation in aquatic systems.
Once released into the atmosphere, organic compounds like this compound are subject to oxidation, primarily initiated by hydroxyl (•OH) radicals, which are highly reactive and known as the "detergent" of the atmosphere. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound.
The reaction of •OH radicals with ethers and acetals typically proceeds via hydrogen atom abstraction from a C-H bond. For this compound, abstraction can occur at the ethoxy group or the dioxolane ring. The resulting alkyl radical then reacts with molecular oxygen, leading to a cascade of reactions that can ultimately form smaller, more oxidized products such as aldehydes, ketones, and carboxylic acids. Stable products observed from the oxidation of 1,3-dioxolane (B20135) include formic acid and ethylene (B1197577) carbonate. researchgate.net
Table 1: Estimated Atmospheric Lifetimes of Related Dioxolane Compounds
| Compound | Reactant | Estimated Tropospheric Lifetime | Reference |
| 1,3-Dioxolane | •OH Radicals | ~22 hours | researchgate.net |
| 1,3-Dioxolane | Cl Atoms (Marine Boundary Layer) | ~8 hours | researchgate.net |
This table presents data for a related compound to infer the potential atmospheric fate of this compound.
In aquatic environments, the primary abiotic degradation mechanism for cyclic acetals like this compound is hydrolysis. The acetal (B89532) functional group is susceptible to hydrolysis, particularly under acidic conditions, which leads to the cleavage of the dioxolane ring.
Studies on the stability of a structurally similar compound, 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD), showed that some hydrolysis occurred at pH values below 7 after one week, while it appeared stable at a pH of 9. oakland.edu The hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) (2ED) has also been studied, indicating that the reaction is reversible and can be catalyzed by acidic ion-exchange resins. researchgate.net This suggests that the stability of this compound in water will be pH-dependent, with increased degradation rates in acidic waters. The products of hydrolysis would be the corresponding aldehyde (acetaldehyde), diol (1,2-propanediol), and ethanol.
Photodegradation, the breakdown of molecules by light, is another potential aquatic degradation pathway. However, without specific data on the ultraviolet (UV) absorption spectrum of this compound, it is difficult to assess the importance of direct photolysis.
Biotic Degradation Studies
Biotic degradation, mediated by microorganisms, is a critical pathway for the removal of many organic compounds from the environment.
The biodegradation of ether-containing compounds, including dioxolanes, has been the subject of various studies. Some microorganisms have been shown to degrade these compounds, often through co-metabolism, where the degradation of the target compound is facilitated by the presence of another primary substrate. frtr.gov
For instance, a bacterium, Pseudonocardia sp. strain ENV478, grown on tetrahydrofuran (B95107) (THF), was found to degrade 1,3-dioxolane. nih.gov The degradation of another related compound, 2-butoxyethanol (B58217), has been observed in several bacterial strains, including Pseudomonas and Gordonia species, which were able to utilize it as a carbon source. researchgate.netnih.gov The degradation pathway for 2-butoxyethanol in some strains was found to proceed via oxidation to 2-butoxyacetic acid followed by cleavage of the ether bond. researchgate.netnih.gov
While direct evidence for the microbial degradation of this compound is lacking, the existing research on similar compounds suggests that it may be susceptible to biodegradation by certain microbial communities, likely through oxidative pathways targeting the ether linkages or the alkyl substituents. The presence of both an ethoxy group and methyl groups on the dioxolane ring may influence the rate and pathway of degradation. Some substituted 1,3-dioxolanes have also been found to exhibit antimicrobial activity, which could potentially inhibit their own biodegradation at high concentrations. researchgate.netnih.gov
Persistence and Bioavailability in Environmental Compartments
The persistence of a chemical in the environment is its ability to resist degradation. Based on the available data for related compounds, this compound is expected to have a relatively short atmospheric lifetime due to its reactivity with hydroxyl radicals. researchgate.net In aquatic systems, its persistence will be influenced by pH, with faster degradation under acidic conditions due to hydrolysis. oakland.edu
Bioavailability, the fraction of a chemical that is available for uptake by organisms, is a key factor in assessing its potential for bioaccumulation and toxicity. The solubility and partitioning behavior of a compound influence its bioavailability. While specific data for this compound is not available, some information on related compounds suggests that the introduction of substituents to the dioxolane ring can affect their properties. rsc.org The relatively low molecular weight and the presence of oxygen atoms in this compound suggest it is likely to be water-soluble to some extent, which would affect its distribution and bioavailability in aquatic and soil environments.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Ethoxy-2,4-dimethyl-1,3-dioxolane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves acid-catalyzed reactions between 1,3-dioxolane derivatives and ethoxy-alcohol precursors. For example, describes a multi-step synthesis starting from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, involving solvent extraction, flash chromatography, and GC-MS/NMR validation. Elevated temperatures (~60–80°C) and catalysts like sulfuric acid are critical for achieving high yields (>70%) . Reaction optimization should prioritize inert atmospheres to prevent side reactions (e.g., oxidation of ethoxy groups) and employ purification techniques like distillation or column chromatography to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify ethoxy and methyl group positions on the dioxolane ring. Gas Chromatography-Mass Spectrometry (GC-MS) complements NMR by identifying volatile impurities and quantifying purity (e.g., detecting residual solvents like diethyl ether) . Cross-validation with High-Resolution Mass Spectrometry (HRMS) is recommended for molecular weight confirmation, especially when synthesizing novel analogs .
Q. How does the compound’s stability vary under different storage conditions, and what decomposition products are observed?
- Methodological Answer : Stability studies should assess thermal and hydrolytic degradation. highlights the need for anhydrous storage in sealed containers under nitrogen to prevent hydrolysis of the dioxolane ring. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can identify degradation pathways, such as ring-opening to form aldehydes or ketones. LC-MS or IR spectroscopy helps track decomposition products like 2-ethoxyethanol or dimethyl carbonate .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this compound in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The ethoxy group acts as a leaving group in SN2 reactions, while the dioxolane ring’s electron-rich oxygen atoms stabilize intermediates. For example, oxidation with KMnO₄ under acidic conditions cleaves the ring to yield a dicarboxylic acid, confirmed via kinetic studies and isotopic labeling . Computational modeling (DFT) can predict transition states and regioselectivity, aiding in designing catalysts for asymmetric transformations .
Q. How can researchers resolve contradictions in trace-level detection data for this compound in environmental or biological matrices?
- Methodological Answer : Contradictions often arise from matrix interference or low analyte concentrations (e.g., <1 ppm). recommends coupling GC-MS with Solid-Phase Microextraction (SPME) to enhance sensitivity. For biological samples, derivatization (e.g., silylation) improves volatility and detection limits. Statistical tools like Principal Component Analysis (PCA) differentiate true signals from noise in complex datasets .
Q. What experimental designs are optimal for evaluating the compound’s biocompatibility in drug delivery systems?
- Methodological Answer : In vitro assays (e.g., MTT cytotoxicity tests on human cell lines) should precede in vivo studies. suggests using nanoparticle formulations stabilized by the dioxolane moiety, with dynamic light scattering (DLS) to monitor particle size stability. Pharmacokinetic studies in animal models require HPLC-UV quantification of plasma concentrations, accounting for metabolic byproducts like ethylene glycol derivatives .
Q. How can theoretical frameworks guide the design of this compound-based polymers for advanced materials?
- Methodological Answer : Molecular dynamics simulations predict polymer chain flexibility and glass transition temperatures (Tg). emphasizes integrating Flory-Huggins theory to assess solubility parameters for copolymer design. Experimental validation via Differential Scanning Calorimetry (DSC) and tensile testing ensures alignment between predicted and observed material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
